5-Aminothiophene-2-carboxamide
Overview
Description
5-Aminothiophene-2-carboxamide is a chemical compound with the molecular formula C5H6N2OS . It is a unique 5-membered S-heterocycle and a pharmacophore .
Synthesis Analysis
The synthesis of 2-aminothiophenes, including this compound, has been a subject of interest due to their biological properties . New synthetic routes to 2-aminothiophenes have been developed, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions . One method allowed the introduction of diverse functions on the 2-aminothiophene moiety in mild conditions with good yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H6N2OS . The exact mass of the molecule is 142.02000 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.18 , a density of 1.423 g/cm3 , and a boiling point of 368.7ºC at 760 mmHg . The melting point is 120-124 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Novel synthesis methods for 5-Aminothiophene-2-carboxamide derivatives have been developed, focusing on environmentally friendly approaches suitable for industrial production. For instance, Wang et al. (2014) reported a high-yield, eco-friendly synthesis method for 5-Aminothiazole-4-carboxamide, a precursor for the synthesis of thiazole [4,5-d] pyrimidines (Wang et al., 2014).
Biological and Pharmacological Applications
- Anticonvulsant Activity: Schiff bases of 2-aminothiophenes have been synthesized and evaluated for their anticonvulsant activity. Kunda et al. (2013) synthesized Schiff bases using a basic catalyst and microwave irradiation, finding them effective against seizures in preclinical models (Kunda et al., 2013).
- Antimicrobial Activity: Some 2-Aminothiophene derivatives have shown significant antimicrobial properties. For example, Prasad et al. (2017) reported that newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited excellent antibacterial activity (Prasad et al., 2017).
Pharmacophore and Kinetic Properties
- Pharmacophore Properties: 2-Aminothiophenes are recognized for their role as pharmacophores in the synthesis of biologically active thiophene-containing heterocycles. Bozorov et al. (2017) discussed the diverse selective inhibitors and modulators that these compounds can produce, showing their significance in medicinal chemistry (Bozorov et al., 2017).
Synthesis and Analysis of Biologically Active Derivatives
- Development of Active Pharmaceutical Substances: Targeted synthesis and analysis of azomethine derivatives of 2-aminothiophene have been conducted to explore their biological activity. Chiriapkin et al. (2021) optimized synthesis methods and conducted high-performance liquid chromatography (HPLC) analysis, predicting properties like cytostatic and anti-inflammatory activities (Chiriapkin et al., 2021).
Safety and Hazards
Future Directions
The future directions for 5-Aminothiophene-2-carboxamide could involve the development of new synthetic reactions that meet the principles of green chemistry . This is due to the rising energy demand and the need to reduce pollution . Furthermore, the advancement of efficient procedures to assemble complex structures with a high value in the pharmaceutical field is required .
Mechanism of Action
Target of Action
5-Aminothiophene-2-carboxamide is a unique 5-membered S-heterocycle and a pharmacophore It’s known that thiophene derivatives, which include this compound, are found in a wide range of active drugs and both natural and synthetic medicines .
Mode of Action
It’s known that thiophene derivatives have been shown to confer biological applications in a variety of areas . For example, some thiophene derivatives are known for their antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound has a boiling point of 3687°C/760mmHg, a flash point of 1768°C, and a density of 1423g/cm3 . These properties may influence its bioavailability.
Result of Action
It’s known that thiophene derivatives can have a variety of biological effects, including antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .
Action Environment
It’s known that the synthesis of thiophene derivatives, including this compound, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the derivative .
Cellular Effects
Some thiophene derivatives have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-aminothiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMNOLKSAPBRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305730 | |
Record name | 5-Amino-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763068-76-4 | |
Record name | 5-Amino-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763068-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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